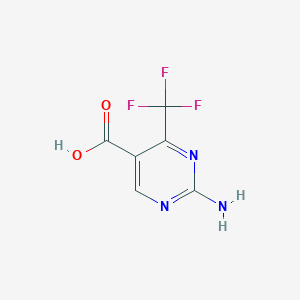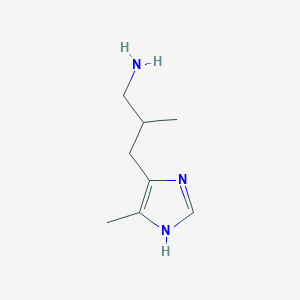
Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate: is a complex organic compound characterized by its unique structure, which includes a cyclopropene ring and a long octadecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate typically involves multiple steps, starting with the preparation of the cyclopropene ring. The cyclopropene ring can be synthesized through the reaction of an alkyne with a carbene precursor under specific conditions. The octadecyl chain is then introduced through a series of reactions, including alkylation and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate involves its interaction with specific molecular targets. The cyclopropene ring and the ester group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 5-(2-octadecylcycloprop-1-en-1-yl)hexanoate
- Methyl 5-(2-octadecylcycloprop-1-en-1-yl)butanoate
Uniqueness
Methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate is unique due to its specific chain length and the presence of the cyclopropene ring. These structural features confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
156733-00-5 |
|---|---|
分子式 |
C27H50O2 |
分子量 |
406.7 g/mol |
IUPAC名 |
methyl 5-(2-octadecylcyclopropen-1-yl)pentanoate |
InChI |
InChI=1S/C27H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-24-26(25)22-19-20-23-27(28)29-2/h3-24H2,1-2H3 |
InChIキー |
SSVRHBGDDJATMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCCCC(=O)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C1)CCCCC(=O)OC |
同義語 |
methyl 3-(2-octadecylcyclopropen--1-yl)pentanoate methyl ODC-pentanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


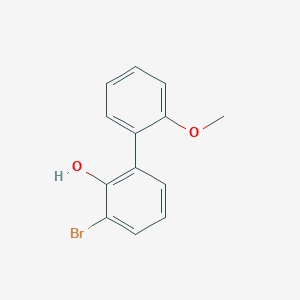

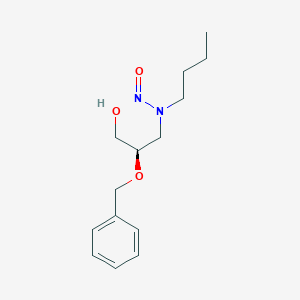
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
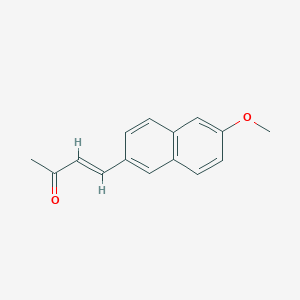

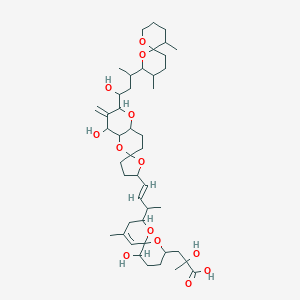
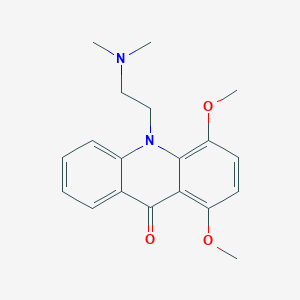
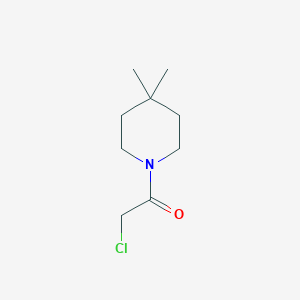
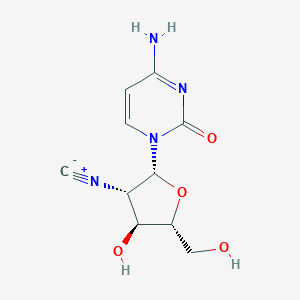
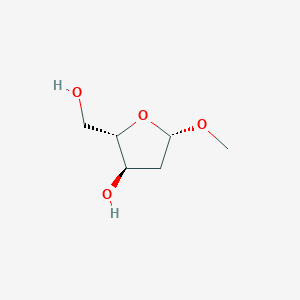
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
